[(2R)-2,3-Bis(benzyloxy)propoxy](2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid
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Overview
Description
(2R)-2,3-Bis(benzyloxy)propoxycarbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes benzyloxy groups, a tert-butoxycarbonyl-protected amino group, and a phosphinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Bis(benzyloxy)propoxycarbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with commercially available tert-butoxycarbonyl-protected amino acids and use them as starting materials. The synthesis may involve the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-Bis(benzyloxy)propoxycarbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove protective groups or to modify the phosphinic acid moiety.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like N-bromosuccinimide (NBS) for benzylic substitutions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2,3-Bis(benzyloxy)propoxycarbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and phosphinic acid groups can participate in binding interactions, while the tert-butoxycarbonyl-protected amino group can be deprotected to reveal an active amine that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(2R)-2,3-Bis(benzyloxy)propoxycarbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid: This compound is unique due to its combination of benzyloxy, tert-butoxycarbonyl-protected amino, and phosphinic acid groups.
[(2R)-3-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar in structure but lacks the phosphinic acid moiety.
Uniqueness
The uniqueness of (2R)-2,3-Bis(benzyloxy)propoxycarbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid lies in its multifunctional groups, which allow it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H36NO10P |
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Molecular Weight |
553.5 g/mol |
IUPAC Name |
methyl 3-[[(2R)-2,3-bis(phenylmethoxy)propoxy]-hydroxyphosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C26H36NO10P/c1-26(2,3)37-25(29)27-23(24(28)32-4)19-36-38(30,31)35-18-22(34-16-21-13-9-6-10-14-21)17-33-15-20-11-7-5-8-12-20/h5-14,22-23H,15-19H2,1-4H3,(H,27,29)(H,30,31)/t22-,23?/m1/s1 |
InChI Key |
RGPHKRSAWJCNEC-WTQRLHSKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(O)OC[C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(O)OCC(COCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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